molecular formula C17H19N3O2S B2689337 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 292161-80-9

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2689337
CAS No.: 292161-80-9
M. Wt: 329.42
InChI Key: SLCBTBPNDJWWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a novel synthetic compound designed for researchers investigating new therapeutic agents. This 1,3,4-thiadiazole derivative is of significant interest in oncology and infectious disease research due to the recognized biological activities of its core structural components. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to exhibit a broad spectrum of biological properties, including potent antitumor and antimicrobial activities . Incorporating the 1-adamantyl moiety is a strategic modification, as this bulky, lipophilic group has been shown to enhance the biological profile of thiadiazole derivatives, contributing to notable anti-inflammatory and antimicrobial effects in related compounds . Furthermore, the furan-2-carboxamide segment is structurally similar to components found in other investigated molecules that have demonstrated potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . The primary research value of this compound lies in its hybrid structure, which combines these active subunits into a single entity. It serves as a promising candidate for screening against a panel of human cancer cell lines, such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas, following established MTT assay protocols . Concurrently, its potential as an antimicrobial agent against a range of Gram-positive bacteria can be evaluated using standard well-diffusion methods . Researchers can utilize this compound to explore its precise mechanism of action, including molecular docking studies to evaluate its binding affinity and orientation within the active site of enzymatic targets like VEGFR-2 .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-14(13-2-1-3-22-13)18-16-20-19-15(23-16)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCBTBPNDJWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of adamantane derivatives with thiadiazole and furan carboxylic acid derivatives. One common method includes the use of adamantanecarboxylic acid as a starting material, which undergoes a series of reactions to introduce the thiadiazole and furan moieties . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution at the sulfur or nitrogen atoms due to its electron-deficient nature. For example:

  • Reaction with amines : The sulfur atom in the thiadiazole ring can undergo substitution with primary or secondary amines under mild conditions, forming thioether derivatives.

  • Halogenation : Electrophilic halogenation (e.g., Cl₂ or Br₂) at the C-5 position of the thiadiazole ring has been observed in analogous compounds, facilitated by the electron-withdrawing effect of the adamantane group .

Table 1 : Reported nucleophilic substitution reactions in thiadiazole derivatives

Reaction TypeReagents/ConditionsProductYield (%)Source
Amine substitutionEthylenediamine, EtOH, 60°CThiadiazole-thioether hybrid72–84
BrominationBr₂, CHCl₃, RT5-Bromo-1,3,4-thiadiazole derivative68

Oxidation and Reduction Reactions

The thiadiazole ring and carboxamide group participate in redox processes:

  • Oxidation : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, while leaving the adamantane and thiadiazole intact .

Hydrolysis of the Carboxamide Group

The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Converts the carboxamide to carboxylic acid, generating N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxylic acid .

  • Basic hydrolysis (NaOH, H₂O/EtOH): Yields the corresponding ammonium salt, which can be acidified to isolate the free carboxylic acid.

Mechanistic Insight : The adamantane group’s hydrophobicity slows hydrolysis kinetics compared to non-adamantane analogues, as noted in QSAR studies .

Cycloaddition Reactions

The electron-deficient thiadiazole ring participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms isoxazoline-thiadiazole hybrids, leveraging the thiadiazole’s dipolarophilic character .

  • With azides : Generates triazole-linked derivatives under Cu(I)-catalyzed conditions (CuAAC).

Functionalization at the Carboxamide Nitrogen

The carboxamide’s NH group is reactive toward alkylation or acylation:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl intermediates, enhancing lipophilicity.

Non-Covalent Interactions Influencing Reactivity

Computational studies on analogous compounds reveal:

  • C–H···N hydrogen bonds : Stabilize transition states during substitution reactions, lowering activation energy .

  • π-π stacking : The adamantane group’s rigidity enhances π-interactions with aromatic reagents, affecting regioselectivity .

Table 2 : Key interactions in adamantyl-thiadiazole derivatives (DFT data)

Interaction TypeBond Length (Å)Energy (kcal/mol)Role in Reactivity
C–H···N (thiadiazole)2.28-23.9Stabilizes electrophilic attack
S···C (π-system)3.34-15.2Facilitates cycloaddition

Scientific Research Applications

Synthesis and Structural Properties

The compound can be synthesized through various methods involving the cyclization of acylhydrazines with thioketones or thioamides. The introduction of the adamantyl group enhances the lipophilicity and biological activity of the resultant thiadiazole derivative. The molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S with a molecular weight of approximately 329.4 g/mol .

Antimicrobial Activity

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exhibits notable antimicrobial properties. Studies have shown that derivatives containing the thiadiazole moiety possess significant activity against various microbial strains. For instance, compounds derived from thiadiazoles have demonstrated efficacy against bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that derivatives show cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves inducing apoptosis in cancer cells and inhibiting proliferation . For example, one study reported an IC50 value of 12.8 µg/mL for a related thiadiazole derivative against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activities. This is particularly relevant in the context of diseases characterized by chronic inflammation where thiadiazole derivatives can modulate inflammatory pathways .

Insecticidal Activity

The compound has shown significant insecticidal activity against agricultural pests. It has been tested for its efficacy in controlling aphids and other insects, demonstrating higher potency compared to standard insecticides . This suggests potential applications in agrochemicals for pest management.

Case Studies

Study Activity Results
Zheng et al., 2021AntiviralCurative rates of 60% at 500 µg/mL
Hosny et al., 2020AnticancerIC50 = 12.8 µg/mL against MCF-7
Recent ResearchInsecticidalLC50 = 33.4 μg/mL against aphids

Mechanism of Action

The mechanism by which N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the thiadiazole and furan rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data

  • Synthetic Yields : Adamantyl-substituted thiadiazoles (e.g., target compound) typically require specialized catalysts for coupling reactions, resulting in moderate yields (70–85%) compared to simpler alkylthio derivatives (e.g., 5h: 88%) .
  • Thermal Stability : Adamantyl groups elevate melting points relative to alkylthio analogues (e.g., 5h: 133–135°C vs. target compound’s predicted >150°C) .
  • Biological Activity : Preliminary studies suggest adamantyl-thiadiazole hybrids inhibit acetylcholinesterase (IC₅₀: 12 µM) more effectively than benzylthio analogues (IC₅₀: 28 µM) .

Biological Activity

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Its unique structural features, including an adamantyl group and a thiadiazole moiety, contribute to its stability and bioactivity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17H19N3O2S
  • Molecular Weight : 341.41 g/mol
  • Structural Features :
    • Adamantyl Group : Provides stability and enhances lipophilicity.
    • Thiadiazole Moiety : Associated with various pharmacological properties.
    • Furan Ring : Adds aromaticity and potential reactivity.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The adamantane structure allows for fitting into hydrophobic pockets of proteins while the thiadiazole and furan rings can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological outcomes.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptotic induction via BAX up-regulation and Bcl-2 down-regulation
HepG-212.0Inhibition of cell proliferation and induction of apoptosis
A54915.3Disruption of mitochondrial function leading to cell death

A study involving a series of adamantane-thiadiazole derivatives indicated that compounds similar to this compound showed promising anti-proliferative activity against these cell lines when compared to Doxorubicin as a positive control .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has demonstrated efficacy against both gram-positive and gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli16Weak
Candida albicans32Weak

The compound exhibited marked activity against certain strains while showing moderate activity against others, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vivo studies have indicated that derivatives of the compound possess anti-inflammatory properties. The carrageenan-induced paw edema model in rats showed that certain derivatives significantly reduced inflammation in a dose-dependent manner .

Case Studies

One notable study synthesized a series of adamantane-thiadiazole derivatives to evaluate their anti-proliferative activity against cancer cell lines. The results indicated that several derivatives not only inhibited cell growth but also induced apoptosis through the modulation of apoptotic markers such as BAX and Bcl-2 .

Another study focused on the antimicrobial efficacy of similar compounds, highlighting their potential in treating infections caused by pathogenic bacteria and fungi .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential:

Compound Name Structural Features Biological Activity
5-(adamantyl)-1,3,4-thiadiazoleAdamantane + thiadiazoleAntimicrobial
1-(adamantyl)-furan-2-carboxylic acidFuran-based structureAnticancer
N-[5-(1-adamantyl)-thiazole]Thiazole instead of thiadiazoleAntifungal

This compound stands out due to its combination of structural elements that confer enhanced stability and bioactivity compared to simpler analogs.

Q & A

Q. Key Considerations :

  • Solvent Choice : Acetone or ethanol for recrystallization improves purity .
  • Catalysts : POCl₃ enhances cyclization efficiency .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to assign adamantyl protons (δ 1.6–2.1 ppm as multiplets) and furan carbons (δ 110–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments indicative of adamantyl loss .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N thiadiazole) validate functional groups .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How does the adamantyl group influence the compound’s bioactivity and solubility?

Answer:

  • Bioactivity : The adamantyl moiety enhances lipophilicity, improving membrane permeability and target binding (e.g., kinase inhibition) .
  • Solvency Challenges : Adamantyl’s hydrophobicity reduces aqueous solubility. Strategies include:
    • Co-solvents (DMSO:PBS mixtures) for in vitro assays .
    • PEGylation or sulfonate salt formation for in vivo studies .

Q. Table 1: Comparative Solubility of Analogues

SubstituentSolubility (mg/mL in PBS)LogP
Adamantyl0.124.8
tert-Butyl0.453.2
Phenyl0.672.9
Data from analogues in

Advanced: What structure-activity relationships (SAR) govern anticancer activity in thiadiazole-furan hybrids?

Answer:
Key SAR findings from analogous compounds:

  • Thiadiazole Core : Essential for apoptosis induction via caspase-3 activation .
  • Furan Ring : Electron-withdrawing groups (e.g., nitro at C5) enhance cytotoxic IC₅₀ values by 2–3 fold .
  • Adamantyl vs. Aryl : Adamantyl derivatives show superior selectivity (SI >10) against cancer vs. normal cells .

Q. Table 2: Anticancer Activity of Selected Derivatives

CompoundIC₅₀ (μM, HeLa)Selectivity Index (SI)
Adamantyl-furan1.212.3
Phenyl-furan3.84.1
tert-Butyl-furan2.56.7
Data adapted from

Advanced: How can computational modeling optimize target binding affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). Adamantyl occupies hydrophobic pockets, while the furan carbonyl forms H-bonds .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Predict logP and IC₅₀ using descriptors like polar surface area and H-bond acceptors .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : MTT vs. ATP-based assays may yield differing IC₅₀s. Standardize protocols using CLSI guidelines .
  • Cell Line Heterogeneity : Validate results across ≥3 lines (e.g., HeLa, MCF-7, A549) .
  • Solvent Effects : DMSO >0.1% can artifactually reduce activity. Use lower concentrations or alternative solvents .

Advanced: What strategies improve crystallographic data quality for structural determination?

Answer:

  • Crystal Growth : Slow evaporation from DMSO/ethanol (1:3) yields diffraction-quality crystals .
  • SHELX Refinement : Use SHELXL for high-resolution (<1.2 Å) data. Key parameters:
    • R1 < 0.05 for reliability .
    • ADPs (anisotropic displacement parameters) for adamantyl groups .

Advanced: How to assess metabolic stability in preclinical studies?

Answer:

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Advanced: What are the mechanistic implications of ROS generation by this compound?

Answer:

  • ROS Induction : Flow cytometry with DCFH-DA detects intracellular ROS. Adamantyl derivatives increase ROS by 2–3 fold vs. controls, triggering apoptosis .
  • Mitochondrial Targeting : JC-1 staining confirms mitochondrial membrane depolarization .

Advanced: How to address synthetic yield variability in scale-up?

Answer:

  • Optimize Stoichiometry : Adamantyl halide:thiadiazole amine ratio of 1.2:1 minimizes side-products .
  • Catalyst Screening : ZnCl₂ or CuI improves coupling efficiency (>80% yield) .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature90°C+25%
SolventDMF+15%
Catalyst (CuI)5 mol%+30%
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.